3-Cyclopropylbenzoic acid

Physical organic chemistry Acid-base equilibrium Medicinal chemistry optimization

3-Cyclopropylbenzoic acid (CAS 1129-06-2) is the meta-substituted isomer, critically distinct from its ortho- and para- analogs. Unlike 2-cyclopropylbenzoic acid, which cyclizes to phthalides under acidic conditions, the meta isomer retains the cyclopropyl ring—essential for multi-step syntheses. Its P450 oxidation profile differs from 4-cyclopropylbenzoic acid's benzylic hydroxylation, making it vital for metabolism studies. Specify CAS 1129-06-2 to ensure structural fidelity in SAR campaigns and avoid compromised reproducibility in lead optimization.

Molecular Formula C10H10O2
Molecular Weight 162.18 g/mol
CAS No. 1129-06-2
Cat. No. B073178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyclopropylbenzoic acid
CAS1129-06-2
Molecular FormulaC10H10O2
Molecular Weight162.18 g/mol
Structural Identifiers
SMILESC1CC1C2=CC(=CC=C2)C(=O)O
InChIInChI=1S/C10H10O2/c11-10(12)9-3-1-2-8(6-9)7-4-5-7/h1-3,6-7H,4-5H2,(H,11,12)
InChIKeyRQRAQQYDNSRVRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Cyclopropylbenzoic Acid CAS 1129-06-2: Meta-Substituted Cyclopropyl Aromatic Carboxylic Acid for Chemical Synthesis and Research Procurement


3-Cyclopropylbenzoic acid (CAS 1129-06-2) is an aromatic carboxylic acid derivative with molecular formula C₁₀H₁₀O₂ and molecular weight 162.19 g/mol, characterized by a cyclopropyl substituent at the meta (3-) position of the benzoic acid core . The compound appears as a white to off-white solid with an experimentally determined melting point of 119–120 °C and predicted pKa of 4.27 ± 0.10 . The meta-substitution pattern confers distinct electronic and steric properties compared to ortho- and para-substituted analogs, influencing both reactivity profiles and biological interactions . As a carboxylic acid building block, it serves as a versatile intermediate in pharmaceutical research, agrochemical development, and organic synthesis, particularly where the cyclopropyl moiety's metabolic stability enhancement is desired in lead optimization programs .

3-Cyclopropylbenzoic Acid Substitution Risk: Why Meta-Position Cyclopropyl Isomers Are Not Functionally Interchangeable


Cyclopropylbenzoic acid positional isomers (ortho-, meta-, para-) exhibit fundamentally distinct chemical behaviors that preclude functional interchangeability in synthetic and biological applications. The meta-substituted 3-cyclopropylbenzoic acid differs from its 2-cyclopropyl and 4-cyclopropyl isomers in acid strength (pKa), metabolic oxidation patterns, and synthetic utility . Ortho-substituted 2-cyclopropylbenzoic acid undergoes strong protic acid-mediated cyclization to form 3-ethylphthalidium ions and 3-methyl-3,4-dihydroisocoumarinium ions—a reactivity profile not shared by the meta isomer [1]. The para-substituted 4-cyclopropylbenzoic acid is regioselectively hydroxylated at the benzylic carbon by CYP199A4 cytochrome P450 enzymes, whereas the meta isomer would exhibit a different oxidative fate due to altered electronic distribution across the aromatic ring [2]. Furthermore, the carboxylic acid functionality's hydrogen-bonding capacity and derivatization accessibility differ substantially between isomers, impacting their performance as building blocks in medicinal chemistry campaigns. The procurement of an incorrect isomer introduces unvalidated structural variables that can invalidate SAR (structure-activity relationship) studies, alter reaction outcomes, and compromise reproducibility in multi-step synthetic sequences. Therefore, specification of CAS 1129-06-2 for 3-cyclopropylbenzoic acid specifically is required for applications where the meta-substitution pattern is structurally essential.

3-Cyclopropylbenzoic Acid Procurement Evidence: Quantitative Differentiation from Structural Analogs


pKa Differential: 3-Cyclopropylbenzoic Acid versus Unsubstituted Benzoic Acid

3-Cyclopropylbenzoic acid exhibits a predicted pKa of 4.27 ± 0.10, representing a measurable increase in acidity relative to unsubstituted benzoic acid (pKa 4.19). This 0.08 pKa unit difference, while modest, corresponds to an approximately 1.2-fold increase in acid dissociation constant (Ka) and reflects the electron-withdrawing inductive effect of the cyclopropyl group at the meta position . The cyclopropyl group's unique σ-aromatic conjugation properties confer distinct electronic modulation compared to other alkyl substituents [1].

Physical organic chemistry Acid-base equilibrium Medicinal chemistry optimization

Lipophilicity Enhancement: LogP Differential of 3-Cyclopropylbenzoic Acid versus Unsubstituted Benzoic Acid

3-Cyclopropylbenzoic acid has a predicted LogP (XLogP3) value of 2.9, compared to benzoic acid's experimental LogP of 1.87, representing a >1.0 Log unit increase in lipophilicity . This ~10.7-fold increase in octanol-water partition coefficient is attributable to the hydrophobic contribution of the cyclopropyl moiety. The increased lipophilicity directly translates to enhanced membrane permeability potential while the carboxylic acid retains aqueous solubility via ionization [1].

Drug-likeness ADME prediction Partition coefficient

Metabolic Fate Differentiation: Meta- versus Para-Cyclopropylbenzoic Acid P450 Oxidation

Para-substituted 4-cyclopropylbenzoic acid undergoes regioselective benzylic hydroxylation by CYP199A4 cytochrome P450 enzyme, a metabolic pathway that would be significantly altered for 3-cyclopropylbenzoic acid due to the meta substitution pattern's different electronic distribution across the aromatic ring [1]. The meta isomer lacks the linear conjugation pathway from substituent to carboxyl that facilitates benzylic oxidation in the para isomer. While direct experimental data for 3-cyclopropylbenzoic acid P450 metabolism are not available in the accessed literature, class-level inference based on aromatic substitution electronic effects predicts divergent metabolic stability profiles between isomers [2].

Cytochrome P450 Drug metabolism Regioselectivity

Synthetic Utility Divergence: 3-Cyclopropylbenzoic Acid as Pharmaceutical Intermediate versus Ortho Isomer Cyclization

2-Cyclopropylbenzoic acid (ortho isomer) undergoes acid-catalyzed cyclization in strong protic acids (FSO₃H, H₂SO₄) to form 3-ethylphthalidium ions and subsequently 3-methyl-3,4-dihydroisocoumarinium ions—a transformation that consumes the cyclopropyl ring in intramolecular rearrangement [1]. In contrast, 3-cyclopropylbenzoic acid does not undergo this cyclization due to the spatial separation between the cyclopropyl group and the carboxylic acid functionality; the meta position lacks the requisite proximity for intramolecular attack . This fundamental reactivity difference makes the meta isomer suitable for applications requiring intact cyclopropyl incorporation into downstream molecules, whereas the ortho isomer is better suited for phthalide and dihydroisocoumarin synthesis.

Organic synthesis Building block Heterocycle formation

Drug Design Utility: 3-Cyclopropylbenzoic Acid in Amino Acid-Derived Therapeutic Compounds

3-Cyclopropylbenzoic acid is explicitly utilized as a carboxylic acid building block in the synthesis of amino acid-derived compounds disclosed in patent applications US-2020109141-A1, TW-202028179-A, and CN-113195053-A (all priority date 2018-10-08) covering methods for treating various therapeutic indications . The cyclopropyl group's established ability to enhance metabolic stability, increase potency, and improve pharmacokinetic parameters is documented in the medicinal chemistry literature [1]. In contrast, 4-cyclopropylbenzoic acid (CAS 1798-82-9) is cited for use in anti-inflammatory and antiviral agent synthesis , while 2-cyclopropylbenzoic acid applications are predominantly limited to heterocycle-forming cyclization reactions [2].

Medicinal chemistry Patent analysis Therapeutic development

3-Cyclopropylbenzoic Acid Application Scenarios: Evidence-Based Procurement Use Cases


Medicinal Chemistry: Amino Acid-Derived Therapeutic Lead Optimization

Based on patent evidence (US-2020109141-A1, TW-202028179-A, CN-113195053-A) citing 3-cyclopropylbenzoic acid as a building block in amino acid-derived compounds , this isomer is specifically indicated for medicinal chemistry programs targeting these therapeutic compound families. The 10.7-fold increased lipophilicity (LogP 2.9 vs. benzoic acid 1.87) combined with a modestly enhanced acidity (pKa 4.27 vs. 4.19) provides an optimized physicochemical profile for lead compounds requiring balanced permeability and solubility . Procurement of CAS 1129-06-2 specifically ensures compatibility with disclosed synthetic routes in the referenced patent applications.

Structure-Activity Relationship (SAR) Studies Requiring Intact Cyclopropyl Motifs

Unlike 2-cyclopropylbenzoic acid, which undergoes acid-promoted cyclization to phthalides and dihydroisocoumarins , 3-cyclopropylbenzoic acid retains the cyclopropyl ring intact under acidic conditions. This stability is essential for SAR campaigns investigating the cyclopropyl moiety's metabolic stabilization effects. The meta substitution pattern also distinguishes it from 4-cyclopropylbenzoic acid's predictable benzylic P450 hydroxylation , offering an alternative metabolic liability profile. 3-Cyclopropylbenzoic acid should be specified when the cyclopropyl group must remain intact for downstream biological evaluation.

Cytochrome P450 Metabolism and Oxidative Stability Profiling

The differential P450 oxidation patterns between cyclopropylbenzoic acid positional isomers make 3-cyclopropylbenzoic acid a valuable tool for metabolism studies. While 4-cyclopropylbenzoic acid undergoes regioselective benzylic hydroxylation by CYP199A4, the meta isomer is predicted to exhibit a distinct oxidative profile due to altered electronic conjugation. This compound is indicated for research groups investigating substituent effects on cytochrome P450-mediated aromatic oxidation, particularly for understanding electronic versus steric control of metabolic regioselectivity.

Organic Synthesis: Acid-Stable Cyclopropyl-Containing Building Block

For multi-step synthetic sequences requiring carboxylic acid functional group manipulation (esterification, amide formation, reduction) under potentially acidic conditions, 3-cyclopropylbenzoic acid is the appropriate isomer choice. The meta position prevents the intramolecular cyclization observed with 2-cyclopropylbenzoic acid in strong protic acids . This compound's solid physical form (white to off-white, melting point 119–120 °C) facilitates straightforward handling and purification. Its predicted density (1.248 g/cm³) and boiling point (312.2 °C at 760 mmHg) provide operational parameters for reaction design and safety assessment.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Cyclopropylbenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.